(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide
Description
(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a structurally complex small molecule characterized by a Z-configuration ethylidene group bridging a 1H-isoindol-3-yl core, a cyano substituent, and a 2-methoxyethylamino side chain. The benzamide moiety at the 4-position features a chloro substituent, which may enhance electronic interactions and lipophilicity compared to analogs with methyl or methoxy groups .
Properties
IUPAC Name |
4-chloro-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-29-11-10-24-21(28)17(12-23)18-15-4-2-3-5-16(15)19(25-18)26-20(27)13-6-8-14(22)9-7-13/h2-9H,10-11H2,1H3,(H,24,28)(H,25,26,27)/b18-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHDRQWGCLXRHOT-ZCXUNETKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=C1C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\1/C2=CC=CC=C2C(=N1)NC(=O)C3=CC=C(C=C3)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide typically involves multiple steps, including the formation of the isoindole ring, the introduction of the cyano group, and the final coupling with the benzamide moiety. Common reagents used in these reactions include chloroform, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while substitution reactions can produce a range of substituted benzamides.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the effects of specific structural modifications on biological activity. It may serve as a model compound for understanding the interactions between small molecules and biological targets.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be leveraged to develop new products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
The following table and discussion highlight key structural and functional differences between the target compound and its closest analogs:
Table 1: Structural and Functional Comparison
Substituent Effects on Benzamide
- Chloro vs. Methyl Groups: The 4-chloro substituent in the target compound increases electron-withdrawing effects compared to the 4-methyl group in the analog from .
- Chlorobenzyl vs. Benzamide : The 2-chlorobenzyl group in ’s compound introduces steric bulk and distinct electronic properties, favoring interactions with hydrophobic pockets. However, the absence of a direct benzamide linkage may reduce hydrogen-bonding capacity compared to the target compound .
Side Chain Modifications
- 2-Methoxyethyl vs. 3-Methoxypropyl : The shorter methoxyethyl chain in the target compound may reduce conformational flexibility compared to the methoxypropyl chain in the analog. This could influence binding affinity and selectivity, as longer chains might enhance solubility but reduce target specificity .
- Thiosemicarbazone vs. Carboxamide : The thiosemicarbazone group in ’s compound enables metal chelation (e.g., Fe³⁺ or Cu²⁺), a property absent in the carboxamide-based target compound. This suggests divergent pharmacological applications—thiosemicarbazones are often explored as anticancer agents, while carboxamides may favor protease or kinase inhibition .
Core Structure and Configuration
- Isoindole vs. Indole: The 1H-isoindol-3-yl core in the target compound provides a planar aromatic system distinct from the indol-3-ylidene core in ’s compound.
Biological Activity
(Z)-4-chloro-N-(1-(1-cyano-2-((2-methoxyethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neurology. This article explores the compound's synthesis, biological mechanisms, and its implications for drug development.
The synthesis of this compound typically involves several steps, including the formation of the isoindole core and the introduction of functional groups such as cyano and methoxyethylamino. The following table summarizes the key synthetic routes:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Cyclization | Formation of the isoindole core from a suitable precursor. |
| 2 | Nucleophilic Substitution | Introduction of the cyano group using cyanide salts. |
| 3 | Nucleophilic Attack | Reaction with 2-methoxyethylamine to attach the methoxyethylamino group. |
The biological activity of this compound is primarily attributed to its interactions with various molecular targets such as enzymes and receptors. The compound's structure enables it to modulate the activity of these targets, leading to potential therapeutic effects:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It could interact with receptors that play roles in neurological disorders.
Research Findings
Recent studies have demonstrated promising antitumor activity for related compounds containing similar structural motifs. For instance, a study evaluated various benzimidazole derivatives, revealing that compounds with cyano groups exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 6.75 µM . This suggests that this compound may also possess similar or enhanced biological activities.
Case Studies
In vitro assays have been conducted to assess the cytotoxic effects of compounds similar to this compound:
| Compound | Cell Line | IC50 (µM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 2.12 ± 0.21 | 2D Assay |
| Compound 6 | HCC827 | 5.13 ± 0.97 | 3D Assay |
| Compound 8 | NCI-H358 | 6.75 ± 0.19 | Both |
These findings indicate that structural modifications can significantly affect biological activity and selectivity toward cancer cells.
Therapeutic Implications
The potential therapeutic applications of this compound include:
Cancer Treatments : Given its potential antitumor properties, this compound could be explored as a lead candidate in developing new anticancer therapies.
Neurological Disorders : Its ability to modulate specific pathways may also make it a candidate for treating conditions like Alzheimer's disease.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
